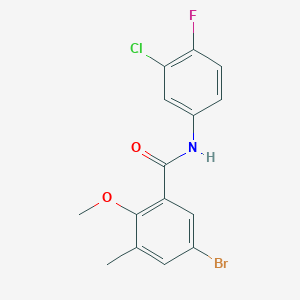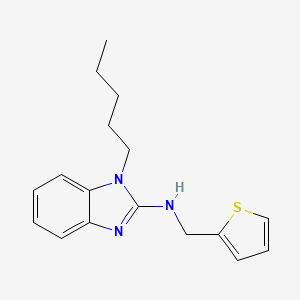
5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide
Vue d'ensemble
Description
5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is commonly referred to as BCFM or ML188 and is a member of the benzamide class of compounds. The chemical structure of BCFM is shown below:
Mécanisme D'action
The mechanism of action of BCFM is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme or protein. This binding results in the inhibition of the enzyme or protein, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCFM are diverse and depend on the specific target enzyme or protein. For example, inhibition of PDE4 by BCFM can lead to a reduction in inflammation and immune response, which may have potential applications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Inhibition of HSP70 by BCFM can lead to a reduction in cell growth and survival, which may have potential applications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BCFM is its potent inhibitory activity against various enzymes and proteins, which makes it a valuable tool for scientific research. However, there are also some limitations to the use of BCFM in lab experiments. For example, BCFM may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on BCFM. One area of interest is the development of more potent and selective inhibitors of specific enzymes or proteins. Another area of interest is the development of BCFM derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, the potential therapeutic applications of BCFM in various diseases and conditions should be further explored.
Applications De Recherche Scientifique
BCFM has been extensively studied for its potential applications in scientific research. One of the most significant applications of BCFM is in the field of medicinal chemistry, where it has been shown to have potent inhibitory activity against various enzymes and proteins. For example, BCFM has been shown to inhibit the activity of the enzyme PDE4, which is involved in the regulation of inflammation and immune response. BCFM has also been shown to inhibit the activity of the protein HSP70, which is involved in the regulation of cell growth and survival.
Propriétés
IUPAC Name |
5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClFNO2/c1-8-5-9(16)6-11(14(8)21-2)15(20)19-10-3-4-13(18)12(17)7-10/h3-7H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGSZUPAGHSIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B4138140.png)
![N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide](/img/structure/B4138156.png)
![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4138158.png)
![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4138161.png)
![4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4138169.png)
![2-[cyclohexyl(methyl)amino]-5-nitrobenzamide](/img/structure/B4138177.png)
![N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4138181.png)
![2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B4138184.png)
![4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4138185.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B4138193.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4138196.png)

![2-(1-adamantyl)-N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4138227.png)